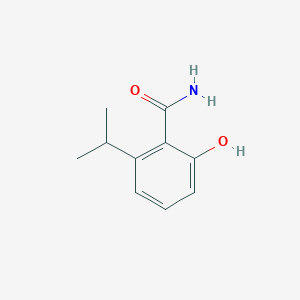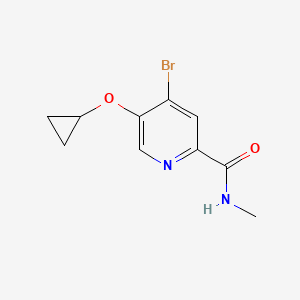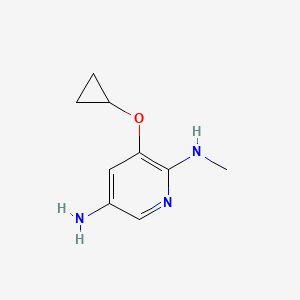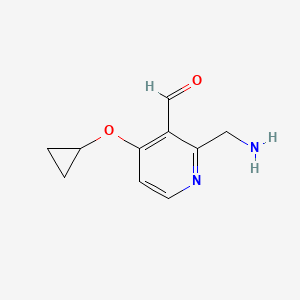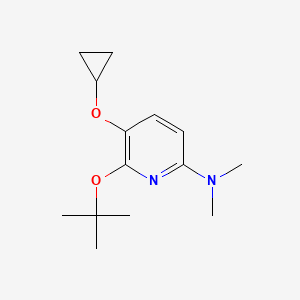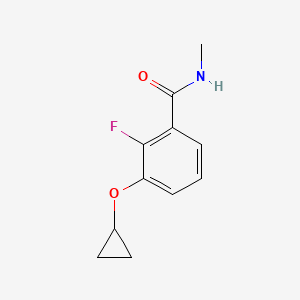
4-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C10H13IN2O and a molecular weight of 304.126 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a dimethylamino group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine can be achieved through several methods. One common approach involves the amination of 3-iodo- and 3-bromopyridines in the presence of copper iodide . Another method includes the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide . These methods provide high yields of the target product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include copper iodide, trifluoromethanesulfonic acid, and dimethylformamide . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted pyridines, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound.
Scientific Research Applications
4-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a catalyst in various chemical reactions, facilitating the formation of desired products. The molecular pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-4-iodo-N,N-dimethylpyridin-2-amine: Similar in structure but with different positioning of the iodine and cyclopropoxy groups.
N,N-Dimethylpyridin-4-amine: Lacks the cyclopropoxy and iodine groups, making it less reactive in certain chemical reactions.
Uniqueness
4-Cyclopropoxy-3-iodo-N,N-dimethylpyridin-2-amine is unique due to the presence of both the cyclopropoxy and iodine groups, which confer distinct chemical properties and reactivity. This makes it valuable in various scientific research applications where specific reactivity is required.
Properties
Molecular Formula |
C10H13IN2O |
|---|---|
Molecular Weight |
304.13 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-iodo-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C10H13IN2O/c1-13(2)10-9(11)8(5-6-12-10)14-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
ANMRXYUFJFZDSO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=C1I)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


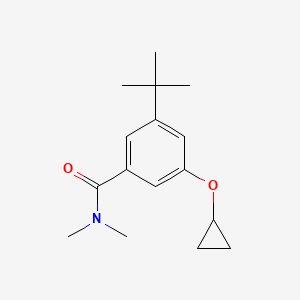
![[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14837568.png)



